(5Z)-2-anilino-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z,5Z)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and a dichlorophenylmethoxy group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with a haloketone under basic conditions.
Introduction of Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction using a phenyl halide.
Attachment of Dichlorophenylmethoxy Group: The dichlorophenylmethoxy group is attached via an etherification reaction using a dichlorophenylmethanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups, leading to the formation of corresponding quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenylmethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biology
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Enzyme Inhibition: It can inhibit certain enzymes, making it a candidate for drug development.
Medicine
Drug Development: Due to its biological activity, the compound is being explored as a lead compound for the development of new pharmaceuticals.
Industry
Chemical Manufacturing: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (2Z,5Z)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds also contain a thiazolidinone ring but differ in their substituents and biological activities.
Phenylthiazoles: These compounds share the thiazole ring structure but have different functional groups attached.
Uniqueness
The uniqueness of (2Z,5Z)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenylmethoxy group, in particular, contributes to its enhanced antimicrobial activity compared to other similar compounds.
Properties
Molecular Formula |
C24H18Cl2N2O3S |
---|---|
Molecular Weight |
485.4 g/mol |
IUPAC Name |
(5Z)-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H18Cl2N2O3S/c1-30-21-11-15(7-10-20(21)31-14-16-8-9-17(25)13-19(16)26)12-22-23(29)28-24(32-22)27-18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,27,28,29)/b22-12- |
InChI Key |
UJSDAZOHLSZXLC-UUYOSTAYSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=CC=C3)S2)OCC4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.